molecular formula C16H16N2O2 B5547790 N'-[(E)-(3-methoxyphenyl)methylidene]-2-phenylacetohydrazide

N'-[(E)-(3-methoxyphenyl)methylidene]-2-phenylacetohydrazide

Cat. No.: B5547790
M. Wt: 268.31 g/mol
InChI Key: SZUPGLNVXGBDTK-SFQUDFHCSA-N
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Description

N'-[(E)-(3-methoxyphenyl)methylidene]-2-phenylacetohydrazide is a chemical compound classified as a substituted phenylacetohydrazide. Compounds within this class, particularly Schiff bases derived from acetohydrazide, are of significant interest in medicinal chemistry and materials science research . They frequently serve as key precursors or intermediates in organic synthesis. A closely related core structure, 2-phenylacetohydrazide (CAS 5437-84-3), is a known building block with a molecular weight of 150.18 g/mol . Researchers utilize these structures to develop novel molecular entities with potential biological activity. Published studies on analogous structures indicate that such hydrazide derivatives are commonly investigated for their potential as antibacterial agents . The presence of the hydrazide functional group and an imine (C=N) bond in its structure provides versatile reactivity, making it a valuable scaffold for constructing more complex heterocyclic systems or for use in coordination chemistry. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-20-15-9-5-8-14(10-15)12-17-18-16(19)11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,18,19)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUPGLNVXGBDTK-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-methoxyphenyl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-methoxyphenyl)methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(3-methoxyphenyl)methylidene]-2-phenylacetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an enzyme inhibitor and its pharmacological applications.

    Industry: Utilized in the synthesis of other organic compounds and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-methoxyphenyl)methylidene]-2-phenylacetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the N′-arylidene-2-phenylacetohydrazide family, which includes derivatives synthesized by varying the aldehyde substituent. Below is a detailed comparison with analogs, focusing on structural features, physicochemical properties, and bioactivity.

Table 1: Key Structural and Functional Comparisons

Compound Name (Abbreviation) Substituent on Aldehyde Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Properties Reference
N'-[(E)-(3-Methoxyphenyl)methylidene]-2-phenylacetohydrazide 3-Methoxyphenyl C₁₇H₁₈N₂O₃ 298.34 Pending detailed studies; inferred antioxidant, antimicrobial potential
N′-benzylidene-2-phenylacetohydrazide (BPAH) Phenyl C₁₅H₁₄N₂O 238.29 BSA binding; moderate cytotoxicity
N’-(2-Hydroxybenzylidene)-2-phenylacetohydrazide (HBPAH) 2-Hydroxyphenyl C₁₅H₁₄N₂O₂ 254.28 Enhanced hydrogen bonding; antioxidant activity
N’-(3-Nitrobenzylidene)-2-phenylacetohydrazide (MMINA) 3-Nitrophenyl C₁₆H₁₄N₄O₃ 310.31 HER-2 inhibition; antiproliferative activity
N’-(Furan-2-ylmethylene)-2-phenylacetohydrazide (FMPAH) Furan-2-yl C₁₃H₁₂N₂O₂ 228.25 Antibacterial; moderate solubility
N’-(5-Nitrothiophen-2-ylmethylidene)adamantane-1-carbohydrazide 5-Nitrothiophen-2-yl C₁₆H₁₈N₄O₃S 346.41 Broad-spectrum antibacterial
2-Cyclohexyl-N-[(Z)-(3-methoxyphenyl)methylidene]hydrazinecarbothioamide (C2) 3-Methoxyphenyl (thiosemicarbazide) C₁₅H₂₀N₃OS 296.40 HER-2/ALDH+ inhibition (superior to salinomycin)

Key Observations

Electronic Effects of Substituents :

  • The 3-methoxy group in the target compound donates electrons via resonance, enhancing stability and π-π stacking interactions compared to electron-withdrawing groups (e.g., nitro in MMINA) .
  • Nitro-substituted analogs (e.g., MMINA) exhibit stronger antiproliferative activity due to increased electrophilicity, which enhances interactions with cellular targets like HER-2 .

Hydrogen Bonding and Solubility: Hydroxy-substituted derivatives (e.g., HBPAH) form stronger N–H⋯O hydrogen bonds, improving crystallinity but reducing solubility in non-polar solvents . Furan-containing analogs (e.g., FMPAH) show moderate solubility in polar solvents due to the heterocyclic oxygen .

Biological Activity Trends: Antimicrobial Activity: Adamantane-based derivatives (e.g., ) exhibit broad-spectrum antibacterial action, likely due to rigid hydrophobic cores penetrating bacterial membranes . Anticancer Potential: Thiosemicarbazides (e.g., C2 in ) demonstrate superior HER-2 inhibition compared to hydrazides, attributed to sulfur’s role in metal chelation and redox modulation .

Structural Rigidity :

  • Adamantane and indole backbones (e.g., MMINA) introduce steric bulk, limiting conformational flexibility but enhancing target specificity .

Biological Activity

N'-[(E)-(3-methoxyphenyl)methylidene]-2-phenylacetohydrazide is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazone linkage, which is known for its biological relevance. The presence of methoxy and phenyl groups enhances its chemical reactivity and biological interactions. The structural formula can be represented as follows:

N E 3 methoxyphenyl methylidene 2 phenylacetohydrazide\text{N E 3 methoxyphenyl methylidene 2 phenylacetohydrazide}

This compound exhibits its biological activity through several mechanisms:

  • Antimicrobial Activity : The compound has shown potential against various microbial strains. It likely interacts with microbial enzymes, inhibiting their growth and proliferation.
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis in cancer cells, particularly in breast cancer cell lines such as SKBr-3 .
  • Enzyme Inhibition : It may act as an inhibitor to specific enzymes involved in disease pathways, thereby modulating cellular processes related to inflammation and tumor growth .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. For instance, studies have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Anticancer Activity

In vitro studies have evaluated the anticancer efficacy of the compound against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of HER-2 positive breast cancer cells.

Cell LineIC50 (µM)
SKBr-3 (HER-2+)17.44
MDA-MB-231 (HER-2-)53.29

These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells .

Case Studies

  • Inhibition of Endothiapepsin : A study explored the binding affinity of similar hydrazone compounds to endothiapepsin, a target for various diseases including malaria and Alzheimer’s disease. Compounds were synthesized and evaluated for their inhibitory effects, with IC50 values ranging from 13 to 365 µM .
  • Antiproliferative Effects : Research on methanolic extracts containing similar hydrazone structures demonstrated significant antiproliferative effects against HeLa cells, indicating potential applications in cancer therapy .

Q & A

Basic: What are the standard synthetic protocols for preparing N'-[(E)-(3-methoxyphenyl)methylidene]-2-phenylacetohydrazide, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via a Schiff base condensation reaction between 2-phenylacetohydrazide and 3-methoxybenzaldehyde. Key steps include:

  • Catalyst Selection: Acidic (e.g., glacial acetic acid) or solvent-free conditions under reflux .
  • Solvent Optimization: Ethanol or methanol is commonly used to enhance solubility and purity .
  • Reaction Monitoring: TLC or NMR is employed to track hydrazone formation, with typical yields ranging from 75–85% .

Table 1: Representative Reaction Conditions

CatalystSolventTemp (°C)Yield (%)Reference
Glacial AcOHEthanol8084
None (neat)Methanol6578

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this hydrazone derivative?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C-NMR: Identify E/Z isomerism via imine proton signals (δ 8.3–8.5 ppm for E-isomer) and carbonyl carbon resonances (δ 165–170 ppm) .
  • X-ray Crystallography:
    • SHELX software (e.g., SHELXL) refines crystal structures, revealing intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
  • Mass Spectrometry: ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 295.3) .

Advanced: How can computational methods (DFT, TD-DFT) resolve discrepancies between experimental and theoretical structural data?

Methodological Answer:

  • Geometry Optimization: B3LYP/6-31G(d,p) level DFT calculations predict bond lengths/angles, which can be validated against X-ray data .
  • Electronic Properties: HOMO-LUMO gaps explain reactivity trends, while TD-DFT models UV-Vis absorption spectra .
  • Case Study: For copper(II) complexes of analogous hydrazides, DFT-derived bond distances deviated <2% from X-ray data, validating computational models .

Advanced: What strategies are effective in analyzing conflicting biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer:

  • Dose-Dependent Studies: Assess activity across concentrations (e.g., 10–100 µM) to identify threshold effects .
  • Mechanistic Probes: Use ROS scavengers (e.g., NAC) or enzyme inhibitors to isolate pathways .
  • Comparative Assays: Parallel testing against reference compounds (e.g., ascorbic acid for antioxidants) clarifies potency .

Example: A phenylacetohydrazide copper complex showed pro-oxidant behavior at >50 µM due to redox-active metal centers, conflicting with lower-dose antioxidant results .

Basic: How does the methoxy substituent influence the compound’s reactivity in coordination chemistry?

Methodological Answer:

  • Chelation Sites: The methoxy group enhances electron density at the imine nitrogen, facilitating metal binding (e.g., Cu²⁺, Cd²⁺) .
  • Steric Effects: Substituent position (3-methoxy vs. 4-methoxy) alters ligand geometry, affecting complex stability .
  • Case Study: Cd(II) complexes with 3-methoxy-substituted hydrazides exhibit distorted octahedral geometries due to ligand flexibility .

Advanced: What approaches are used to study DNA interaction mechanisms (intercalation vs. groove binding)?

Methodological Answer:

  • Spectroscopic Techniques:
    • Fluorescence Quenching: Titration with ethidium bromide-DNA complexes quantifies binding constants (Kb ~10⁴–10⁵ M⁻¹) .
    • Viscosity Measurements: Increased DNA viscosity supports intercalation, whereas groove binding causes minimal change .
  • Molecular Docking: AutoDock/Vina predicts binding energies and modes, validated by experimental data .

Basic: How can thermal stability and decomposition pathways of this compound be analyzed?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measures weight loss at 200–300°C, correlating with hydrazone bond cleavage .
  • DSC: Identifies phase transitions (e.g., melting points) and exothermic decomposition events .

Advanced: How do solvent polarity and pH affect the tautomerism of the hydrazone moiety?

Methodological Answer:

  • Solvent Screening: Polar solvents (DMSO, H₂O) stabilize keto tautomers via hydrogen bonding, while nonpolar solvents favor enol forms .
  • pH Studies: Acidic conditions protonate the imine nitrogen, shifting tautomer equilibrium, monitored via UV-Vis or ¹H-NMR .

Basic: What are the common byproducts in hydrazone synthesis, and how are they mitigated?

Methodological Answer:

  • Byproducts: Unreacted aldehyde/hydrazide, E/Z isomers, or oxidation products (e.g., azines).
  • Mitigation:
    • Chromatographic purification (silica gel, eluent: ethyl acetate/hexane) .
    • Recrystallization from ethanol/water mixtures .

Advanced: How are Hirshfeld surface analyses applied to understand crystal packing interactions?

Methodological Answer:

  • Software Tools: CrystalExplorer generates surfaces to quantify intermolecular contacts (e.g., H-bonding, C–F···π interactions) .
  • Case Study: In N′-[(E)-(3-fluoropyridinyl)methylidene]benzohydrazide, Hirshfeld analysis revealed 60% H-bond contributions to crystal stability .

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